4-methyl-2-(2-methylpropyl)pentanoic Acid

Description

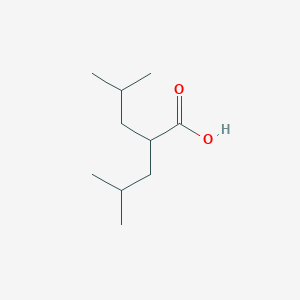

4-Methyl-2-(2-methylpropyl)pentanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂. Its structure features a pentanoic acid backbone substituted at the 2-position with a 2-methylpropyl (isobutyl) group and at the 4-position with a methyl group (Fig. 1). This compound is synthesized via multi-step organic reactions, including Knoevenagel condensation and esterification, as reported in synthetic protocols for structurally related molecules . The branching and alkyl substituents influence its physicochemical properties, such as lipophilicity, solubility, and acidity, making it relevant in pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)5-9(10(11)12)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOZQMMUMYBPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-2-(2-methylpropyl)pentanoic acid can be synthesized from diethyl isobutylmalonate . The synthesis involves the alkylation of diethyl isobutylmalonate followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2-methylpropyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the alpha position relative to the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-2-(2-methylpropyl)pentanoic acid has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays and as a reference standard in analytical chemistry.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its mechanism of action are limited, but it is known to interact with various biochemical targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-Methylbutanoic Acid (Isovaleric Acid)

- Formula : C₅H₁₀O₂

- Structure : Shorter chain (C5) with a single methyl branch at the 3-position.

- Properties : Lower molecular weight (102.13 g/mol) and higher volatility compared to the target compound. Widely used in flavoring agents due to its pungent odor .

- Key Difference : The absence of the 2-(2-methylpropyl) group reduces steric hindrance and lipophilicity.

4-Methyl-2-Pentenoic Acid

- Formula : C₆H₁₀O₂

- Structure : Unsaturated analog with a double bond at the 2-position (Z-configuration) and a 4-methyl substituent.

- Properties : The conjugated double bond lowers the pKa (~4.5) compared to saturated analogs due to resonance stabilization of the carboxylate anion. Isolated from natural sources like hops .

- Key Difference : Unsaturation increases reactivity in electrophilic additions but reduces thermal stability.

Pentanoic Acid, 4-Oxo-

Ester Derivatives

Ethyl 2-Acetyl-4-Methyl-2-(2-Methylpropyl)Pentanoate

- Formula : C₁₄H₂₆O₃

- Structure : Esterified form of the target acid with an acetyl group and ethyl ester.

- Properties : Higher molecular weight (242.36 g/mol) and reduced polarity compared to the parent acid. Used in flavor and fragrance industries due to enhanced volatility .

2-Methylpropyl 2-Methylpentanoate

Functional Group Variations

2-(4-(Cyclopropanecarbonyl)Phenyl)-2-Methylpropanoic Acid

- Formula : C₁₄H₁₆O₃

- Structure : Aromatic ring with a cyclopropanecarbonyl substituent.

- Used in medicinal chemistry for targeting protein-binding sites .

Biological Activity

4-Methyl-2-(2-methylpropyl)pentanoic acid, also known as 2-methyl-4-pentenoic acid , is a branched-chain fatty acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has the molecular formula and features a branched structure that influences its biochemical interactions. Its unique configuration allows it to participate in various metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Metabolic Effects : The compound has been linked to alterations in lipid metabolism, which could have implications for obesity and metabolic syndrome.

Case Studies

-

Antimicrobial Activity :

A study investigating the antimicrobial properties of various fatty acids found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating its potential utility in food preservation and pharmaceutical applications. -

Anti-inflammatory Mechanism :

In a controlled experiment involving LPS-stimulated macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha production. This suggests that the compound may exert anti-inflammatory effects by inhibiting NF-kB signaling pathways. -

Metabolic Impact :

A recent animal study assessed the impact of this fatty acid on lipid profiles in high-fat diet-induced obesity models. The results indicated that supplementation with this compound led to a significant decrease in serum triglycerides and cholesterol levels compared to controls, suggesting potential benefits for metabolic health.

The biological activities of this compound are believed to stem from its ability to interact with cellular membranes and influence enzyme activities involved in lipid metabolism and inflammatory responses.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.